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Compound of Interest

Compound Name: De-O-methylacetovanillochromene

Cat. No.: B014857

Introduction

Chromene derivatives represent a significant class of heterocyclic compounds that have
garnered substantial interest within the scientific community, particularly in the fields of
medicinal chemistry and drug development. Their diverse pharmacological properties, including
anticancer, antimicrobial, and antioxidant activities, make them a fertile ground for the
discovery of novel therapeutic agents. This technical guide provides an in-depth overview of
the synthesis, biological evaluation, and mechanisms of action of chromene derivatives, with a
focus on structures related to De-O-methylacetovanillochromene. While specific data on De-
O-methylacetovanillochromene (C13H1403, MW: 218.3) is limited in publicly available
literature, this guide will utilize data from closely related and well-studied chromene analogues
to provide a comprehensive and technically detailed resource for researchers, scientists, and
drug development professionals.

Synthesis of Chromene Derivatives

The synthesis of the chromene scaffold is a well-established area of organic chemistry, with
numerous methods available for the construction of this heterocyclic system. A common and
efficient approach involves the condensation of salicylaldehydes with various reaction partners.

One versatile method for the synthesis of 2,2-dimethyl-2H-chromenes involves the reaction of a
substituted phenol with 3-chloro-3-methyl-1-butyne in the presence of a base. A more general
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and widely applicable method is the reaction of salicylaldehyde derivatives with a,3-
unsaturated ketones or compounds containing an active methylene group, often catalyzed by a
base like piperidine or an organocatalyst.[1][2]

Experimental Protocol: Synthesis of 2-Amino-4H-chromene Derivatives

This protocol describes a one-pot, three-component synthesis of 2-amino-4H-chromene
derivatives, a common and efficient method for generating a library of chromene compounds.

[31[4]

Materials:

e Substituted salicylaldehyde

» Malononitrile

e An active methylene compound (e.g., dimedone, ethyl acetoacetate)
o Catalyst (e.g., piperidine, DABCO)

e Solvent (e.g., ethanol, water)

e Reaction vessel (round-bottom flask)

e Magnetic stirrer and hotplate

e Thin Layer Chromatography (TLC) plates and developing chamber
 Purification apparatus (e.g., column chromatography)

Procedure:

e To a solution of the substituted salicylaldehyde (1 mmol) and malononitrile (1 mmol) in the
chosen solvent (10 mL), add the active methylene compound (1 mmol).

e Add a catalytic amount of the base (e.g., 10 mol% piperidine).
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« Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the
reaction by TLC.

o Upon completion of the reaction, cool the mixture to room temperature.
« If a precipitate forms, filter the solid product, wash it with cold solvent, and dry it.
« If no precipitate forms, concentrate the reaction mixture under reduced pressure.

» Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a mixture of hexane and ethyl acetate).

o Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C
NMR, and mass spectrometry.

Biological Activities and Quantitative Data

Chromene derivatives have been extensively evaluated for a range of biological activities. The
following sections summarize their key pharmacological effects, with quantitative data
presented in tabular format for ease of comparison.

Anticancer Activity

A significant body of research has focused on the anticancer potential of chromene derivatives.
These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often
with IC50 values in the micromolar range.[2][3][5] The mechanism of their anticancer action is
often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key
signaling pathways.[5][6]

Table 1: Anticancer Activity of Selected Chromene Derivatives
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Compound ID Cancer Cell Line IC50 (pM) Reference

Compound 13 (a 2,2-
dimethyl-2H- MCF-7 (Breast) 50 [2]

chromene derivative)

MDA-MB-231 (Triple-
Chromene C1 ) ~10 [5]
Negative Breast)

MDA-MB-231 (Triple-
Chromene C2 ] ~15 [5]
Negative Breast)

Compound 4c (a 4-
aryl-4H-chromene-3- HT-29 (Colon) >50 [7]

carbonitrile)

Compound 4v (a 4-
~40 (at 50 uM, 80%
aryl-4H-chromene-3- HT-29 (Colon) o [7]
o inhibition)
carbonitrile)

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of
potential anticancer compounds.[3][9]

Materials:

e Cancer cell lines (e.g., MCF-7, MDA-MB-231)

o Complete cell culture medium (e.g., DMEM with 10% FBS)

o 96-well cell culture plates

e Test compound (chromene derivative) dissolved in a suitable solvent (e.g., DMSO)
e MTT solution (5 mg/mL in PBS)

e Solubilization solution (e.g., DMSO, isopropanol)
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Microplate reader

Procedure:

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow
them to adhere overnight.

Prepare serial dilutions of the test compound in the cell culture medium. The final
concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-
induced toxicity.

Remove the old medium from the wells and add 100 pL of the medium containing different
concentrations of the test compound. Include a vehicle control (medium with solvent) and a
blank control (medium only).

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified
atmosphere with 5% CO2.

After the incubation period, add 20 pL of MTT solution to each well and incubate for another
2-4 hours.

Carefully remove the medium containing MTT and add 150 pL of the solubilization solution to
dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration of the test compound relative
to the vehicle control.

Determine the IC50 value, which is the concentration of the compound that causes 50%
inhibition of cell growth.

Antimicrobial Activity

Chromene derivatives have also demonstrated promising activity against a range of microbial

pathogens, including bacteria and fungi.[10][11][12] Their antimicrobial efficacy is typically

evaluated by determining the Minimum Inhibitory Concentration (MIC).
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Table 2: Antimicrobial Activity of Selected Chromene Derivatives

Compound Class Microorganism MIC (pg/mL) Reference

Dihydropyrano[c]chro Gram-positive

) Significant activity [11]
menes bacteria
2H-Chromene-3- Staphylococcus
) Moderate to good [12]
carboxamides aureus
2H-Chromene-3- o )
Escherichia coli Moderate [12]

carboxamides

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the
minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

o Bacterial or fungal strains

o Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

e 96-well microtiter plates

e Test compound (chromene derivative)

» Positive control antibiotic

e Incubator

Procedure:

e Prepare a standardized inoculum of the microorganism in the appropriate broth.

» Prepare serial two-fold dilutions of the test compound in the broth in the wells of a 96-well
plate.
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¢ Add the microbial inoculum to each well.

« Include a positive control (broth with inoculum and a standard antibiotic), a negative control
(broth with inoculum but no antimicrobial agent), and a sterility control (broth only).

 Incubate the plate at the appropriate temperature and for the required duration (e.g., 37°C
for 24 hours for bacteria).

 After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of
the compound at which there is no visible growth of the microorganism.

Antioxidant Activity

Many chromene derivatives exhibit antioxidant properties, which are often attributed to their
ability to scavenge free radicals.[13][14] The antioxidant capacity is commonly assessed using
assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of Selected Chromene Derivatives

Compound Class Assay IC50 (pg/mL) Reference
DPPH radical o

4H-Chromenes ) Good activity [13]
scavenging

4-Hydroxy-chromene- DPPH radical 6.05 - 24.17 (for most 4]

2-one derivatives scavenging active compounds)

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of
a compound.[15][16][17]

Materials:

e DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

e Test compound (chromene derivative)
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Standard antioxidant (e.g., ascorbic acid)

Methanol

UV-Vis spectrophotometer

Procedure:

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

Prepare various concentrations of the test compound and the standard antioxidant in
methanol.

In a test tube or a 96-well plate, mix a fixed volume of the DPPH solution with different
concentrations of the test compound or standard.

Prepare a control sample containing the DPPH solution and methanol only.

Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30
minutes).

Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

Calculate the percentage of DPPH radical scavenging activity using the following formula: %
Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance
of the control and A_sample is the absorbance of the test sample.

Determine the IC50 value, which is the concentration of the compound that scavenges 50%
of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

The biological activities of chromene derivatives are mediated through their interaction with

various cellular targets and modulation of key signaling pathways. Understanding these

mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Mechanisms
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In the context of cancer, chromene derivatives have been shown to interfere with several
critical cellular processes.

« Inhibition of Protein Kinases: Certain chromene derivatives act as inhibitors of protein
kinases that are often dysregulated in cancer. For instance, some 4-aryl-4H-chromene-3-
carbonitrile derivatives have been identified as inhibitors of Src kinase, a non-receptor
tyrosine kinase involved in cell proliferation, survival, and metastasis.[7][18] Other
chromenes have shown inhibitory activity against Epidermal Growth Factor Receptor
(EGFR), another key target in cancer therapy.[3][19]

 Disruption of Microtubule Dynamics: Some chromene analogues, such as Crolibulin™
(EPC2407), function as microtubule-disrupting agents.[5][6] By binding to tubulin, they inhibit
its polymerization into microtubules, which are essential for cell division, leading to mitotic
arrest and apoptosis.[5]

 Induction of Apoptosis: A common mechanism of action for many anticancer chromenes is
the induction of programmed cell death, or apoptosis. This can be triggered through both the
intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][20]
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Anticancer signaling pathways modulated by chromene derivatives.
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Experimental Workflow for Biological Evaluation

The process of evaluating the biological activity of newly synthesized chromene derivatives
typically follows a structured workflow, starting from initial screening to more detailed

mechanistic studies.
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General experimental workflow for the evaluation of chromene derivatives.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b014857?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

De-O-methylacetovanillochromene and its related chromene derivatives represent a
promising class of compounds with a broad spectrum of biological activities. While further
research is needed to fully elucidate the therapeutic potential of De-O-
methylacetovanillochromene itself, the extensive data available for the broader class of
chromenes provides a strong foundation for future investigations. The synthetic accessibility of
the chromene scaffold, coupled with its diverse pharmacological profile, ensures that it will
remain an area of active research in the quest for novel and effective therapeutic agents. This
guide provides the necessary technical information and protocols to aid researchers in their
exploration of this fascinating and important class of heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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